Thymidine-5'-carboxylic acid
Overview
Description
Thymidine-5’-carboxylic acid is a derivative of thymidine, a nucleoside that is a fundamental building block of DNA This compound features a carboxylic acid group attached to the 5’ position of the thymidine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thymidine-5’-carboxylic acid typically involves the selective oxidation of thymidine. One common method includes the oxidation of thymidine using reagents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the carboxylic acid group at the 5’ position .
Industrial Production Methods: Industrial production of thymidine-5’-carboxylic acid may involve large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The process may also include steps for purification, such as crystallization or chromatography, to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: Thymidine-5’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the carboxylic acid group to other functional groups such as aldehydes or ketones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols (for esterification), amines (for amidation).
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Alcohols.
Substitution: Esters, amides.
Scientific Research Applications
Thymidine-5’-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various nucleoside analogs and derivatives.
Biology: Studied for its role in DNA synthesis and repair mechanisms.
Industry: Utilized in the production of nucleic acid-based materials and as a reagent in biochemical assays
Mechanism of Action
The mechanism of action of thymidine-5’-carboxylic acid involves its incorporation into DNA or its interaction with enzymes involved in DNA synthesis and repair. The carboxylic acid group can influence the compound’s binding affinity and specificity for various molecular targets, including thymidylate synthase and DNA polymerases .
Comparison with Similar Compounds
Thymidine: The parent nucleoside without the carboxylic acid group.
2’-Deoxyuridine-5’-carboxylic acid: Another nucleoside derivative with a carboxylic acid group at the 5’ position.
Comparison: Thymidine-5’-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts different chemical reactivity and biological activity compared to thymidine. This modification can enhance its potential as a therapeutic agent and its utility in biochemical research .
Properties
IUPAC Name |
(2S,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6/c1-4-3-12(10(17)11-8(4)14)6-2-5(13)7(18-6)9(15)16/h3,5-7,13H,2H2,1H3,(H,15,16)(H,11,14,17)/t5-,6+,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TURHENGAFSXIAQ-XVMARJQXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3544-99-8 | |
Record name | Thymidine-5′-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3544-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thymidine-5'-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003544998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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